molecular formula C21H13FN4O2S2 B299086 (5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one

(5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one

Cat. No. B299086
M. Wt: 436.5 g/mol
InChI Key: LWDUSPVLVHAFCZ-BOPFTXTBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one is a synthetic compound with potential applications in scientific research. This molecule is a thiazole derivative that has been designed to interact with specific biological targets, making it a useful tool for studying various biochemical and physiological processes.

Mechanism of Action

The mechanism of action of (5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one is not fully understood. However, it is believed to interact with specific biological targets through a process known as binding. This involves the formation of a complex between the molecule and the target, which can lead to changes in the target's activity or function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one depend on the specific target it interacts with. For example, if it binds to an enzyme, it may inhibit or enhance its activity. If it binds to a receptor, it may activate or block its signaling pathway. These effects can be studied in vitro or in vivo using various experimental techniques.

Advantages and Limitations for Lab Experiments

The advantages of using (5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one in lab experiments include its specificity and potency. It can be used to study specific targets with high affinity and selectivity, allowing researchers to investigate their functions in more detail. However, there are also limitations to its use. For example, it may not be effective in certain experimental systems, or it may have off-target effects that can complicate data interpretation.

Future Directions

There are several future directions for research involving (5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one. One potential area of investigation is the development of new analogs with improved properties, such as increased selectivity or stability. Another direction is the application of this molecule in drug discovery, where it can be used to identify new targets or screen compounds for activity. Additionally, it can be used in studies investigating the role of specific targets in disease states or in the development of new therapies.

Synthesis Methods

The synthesis of (5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one involves several steps. The starting materials are 2-aminobenzimidazole and 2-mercapto-5-(4-fluoroanilino)furan. These compounds are reacted with various reagents to produce the final product. The reaction conditions and purification methods are critical to obtaining high yields and purity.

Scientific Research Applications

The (5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one has potential applications in scientific research. This molecule has been shown to interact with specific biological targets, making it a useful tool for studying various biochemical and physiological processes. For example, it can be used to investigate the mechanisms of action of certain enzymes, receptors, and other proteins. It can also be used to study the effects of drugs and other compounds on these targets.

properties

Product Name

(5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one

Molecular Formula

C21H13FN4O2S2

Molecular Weight

436.5 g/mol

IUPAC Name

(5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one

InChI

InChI=1S/C21H13FN4O2S2/c22-12-5-7-13(8-6-12)23-20-26-19(27)17(29-20)11-14-9-10-18(28-14)30-21-24-15-3-1-2-4-16(15)25-21/h1-11H,(H,24,25)(H,23,26,27)/b17-11-

InChI Key

LWDUSPVLVHAFCZ-BOPFTXTBSA-N

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)SC3=CC=C(O3)/C=C\4/C(=O)N=C(S4)NC5=CC=C(C=C5)F

SMILES

C1=CC=C2C(=C1)NC(=N2)SC3=CC=C(O3)C=C4C(=O)N=C(S4)NC5=CC=C(C=C5)F

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SC3=CC=C(O3)C=C4C(=O)N=C(S4)NC5=CC=C(C=C5)F

Origin of Product

United States

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